1-(4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a pyridine ring, and an ethanone group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Aminoethylpiperazine: A derivative of piperazine with similar structural features.
Thiazole Derivatives: Compounds containing a thiazole ring, which share some biological activities with the target compound.
Triazoles: Five-membered heterocycles with three nitrogen atoms, used in various medicinal applications.
Uniqueness
1-(4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H22N4O |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
1-[4-[5-(1-aminoethyl)-6-methylpyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H22N4O/c1-10(15)13-4-5-14(16-11(13)2)18-8-6-17(7-9-18)12(3)19/h4-5,10H,6-9,15H2,1-3H3 |
InChI Key |
CVZGOJVVYDXPDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)C(C)N |
Origin of Product |
United States |
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